molecular formula C21H20N4O5S B2355113 N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-68-3

N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2355113
CAS RN: 899961-68-3
M. Wt: 440.47
InChI Key: WYXNFDLAPIQSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Potential Anti-Tumor Agents

A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents reveals the process of creating compounds with promising activities against hepatocellular carcinoma (HepG2) cell lines. This indicates the potential of thieno[3,4-c]pyrazol derivatives in developing anti-cancer medications (Gomha, Edrees, & Altalbawy, 2016).

Antitumor Activity Study

Another research synthesized 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties as potential antitumor agents. The in vitro antitumor activity of these compounds was determined, with one compound showing remarkable activity toward leukemia and renal and prostate cancer cell lines (Insuasty et al., 2012).

Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents

A study on celecoxib derivatives, including a molecule with a similar structural motif to the compound , evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This research underlines the multifaceted potential applications of these compounds in treating various conditions (Küçükgüzel et al., 2013).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and Hirshfeld surface analysis of a compound with a pyrazole-1-carbothioamide core, similar to the compound of interest, have been performed. This analysis provides insights into the molecular interactions and crystal packing, which is crucial for understanding the physical properties and reactivity of such compounds (Kumara et al., 2017).

Anion-Directed Organized Assemblies

Research on anion-directed organized assemblies of protonated pyrazole-based ionic salts showcases the structural versatility and potential application of pyrazole derivatives in forming complex molecular architectures, which could be useful in material science and nanotechnology (Zheng et al., 2013).

properties

IUPAC Name

N-benzyl-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-30-16-9-7-15(8-10-16)25-19(17-12-31(28,29)13-18(17)24-25)23-21(27)20(26)22-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXNFDLAPIQSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.